molecular formula C8H13NO3 B1142272 Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate CAS No. 118767-38-7

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B1142272
CAS No.: 118767-38-7
M. Wt: 171.19 g/mol
InChI Key: QPVUUZCUTSDPRP-PHDIDXHHSA-N
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Description

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Scientific Research Applications

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate may cause serious eye irritation and may cause respiratory irritation . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice. Suitable gloves should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-methylpyrrolidine-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxopyrrolidine-2-carboxylate: Similar in structure but lacks the methyl group at the 4-position.

    Methyl 5-oxopyrrolidine-2-carboxylate: Similar but has a methyl ester group instead of an ethyl ester group.

    Ethyl 4,4-dimethyl-5-oxopyrrolidine-2-carboxylate: Contains an additional methyl group at the 4-position.

Uniqueness

Ethyl 4-methyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 4-position may enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties .

Properties

CAS No.

118767-38-7

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl (2R,4R)-4-methyl-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-5(2)7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

QPVUUZCUTSDPRP-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H](C(=O)N1)C

SMILES

CCOC(=O)C1CC(C(=O)N1)C

Canonical SMILES

CCOC(=O)C1CC(C(=O)N1)C

Origin of Product

United States

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